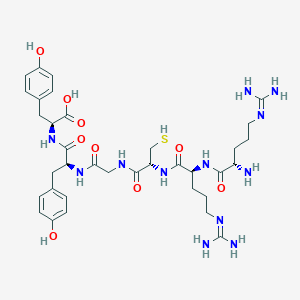
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-cysteine, glycine, and L-tyrosine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine typically involves peptide synthesis techniques. The process begins with the protection of amino groups to prevent unwanted reactions. The amino acids are then sequentially coupled using reagents like carbodiimides or uronium salts. After the peptide chain is assembled, the protecting groups are removed to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the automated assembly of peptide chains on a solid resin, which simplifies purification and increases yield .
化学反応の分析
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The cysteine residue can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of cysteine residues results in the formation of disulfide-linked peptides .
科学的研究の応用
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and drugs.
作用機序
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
類似化合物との比較
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine
- L-Lysyl-N~5~-(diaminomethylene)-L-ornithyl-L-tryptophyl-L-histidyl-L-phenylalanyl-L-glutamic acid
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-cysteinylglycyl-L-tyrosyl-L-tyrosine is unique due to its specific sequence and the presence of multiple diaminomethylidene groups. These features confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
432513-88-7 |
|---|---|
分子式 |
C35H52N12O9S |
分子量 |
816.9 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C35H52N12O9S/c36-23(3-1-13-41-34(37)38)29(51)45-24(4-2-14-42-35(39)40)31(53)47-27(18-57)30(52)43-17-28(50)44-25(15-19-5-9-21(48)10-6-19)32(54)46-26(33(55)56)16-20-7-11-22(49)12-8-20/h5-12,23-27,48-49,57H,1-4,13-18,36H2,(H,43,52)(H,44,50)(H,45,51)(H,46,54)(H,47,53)(H,55,56)(H4,37,38,41)(H4,39,40,42)/t23-,24-,25-,26-,27-/m0/s1 |
InChIキー |
UTZGZJARUYKHOD-IRGGMKSGSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


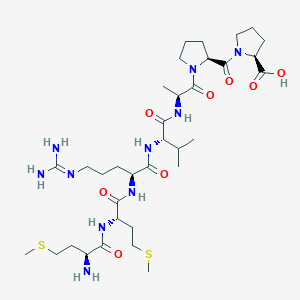

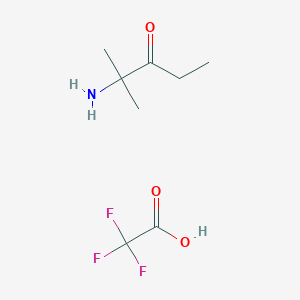
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
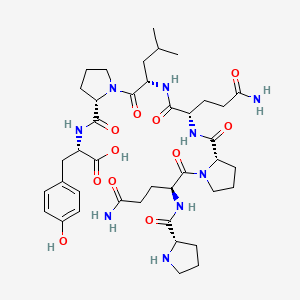
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)


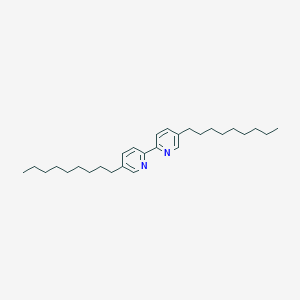
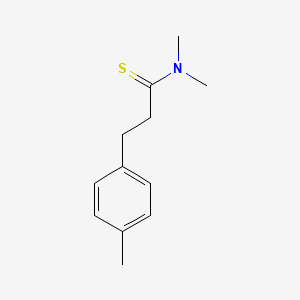

![N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14239844.png)
![2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14239853.png)
